Batebulast hydrochloride
Description
Historical Context of Batebulast (B1209505) Hydrochloride's Scientific Investigation
The scientific investigation of Batebulast hydrochloride, also referred to as NCO-650, positioned it as an anti-allergic drug. ncats.io Its development is noted in the context of anti-asthmatic and anti-allergic compounds, as indicated by the "-ast" stem in its nonproprietary name, a classification system used by the World Health Organization. who.int
Research into its potential therapeutic applications led to its evaluation for the treatment of bronchial asthma. ncats.io These investigations progressed to Phase II clinical trials in Japan. ncats.io However, research for this indication was ultimately discontinued (B1498344). ncats.io Early studies also explored its effects on bronchoconstriction, noting that it inhibited compound 48/80-induced bronchoconstriction in animal models. ncats.io These studies suggested that the mechanism was not related to an anti-cholinergic effect. ncats.io
Academic Significance of this compound in Biochemical Research
This compound holds academic significance primarily due to its role as a subject in biochemical and pharmacological research, particularly as an enzyme inhibitor and a modulator of cellular pathways involved in allergic reactions. ontosight.aincats.io
The compound has been classified under several pharmacological categories that are of interest to researchers. nih.gov These classifications highlight its multifaceted interactions with biological systems.
Pharmacological Classifications of Batebulast
| Classification | Description | Source |
|---|---|---|
| Enzyme Inhibitor | A substance that blocks or reduces the activity of an enzyme. | ncats.io |
| Protease Inhibitor | A compound that inhibits the function of proteases (enzymes that break down proteins). | nih.gov |
| Trypsin Inhibitor | A type of serine protease inhibitor that specifically inhibits the enzyme trypsin. | nih.gov |
| Histamine (B1213489) H1 Antagonist | A drug that blocks the action of histamine at H1 receptors, used to treat allergic reactions. | nih.gov |
In biochemical research, Batebulast has been studied for its mechanism of action in mast cells, which are key players in allergic responses. ncats.io Research findings indicate that it significantly inhibited both the initial and secondary increases in cyclic AMP (cAMP) that were stimulated by antigens in rat peritoneal mast cells. ncats.io Furthermore, it was shown to strongly inhibit the incorporation of a methyl group into phospholipids (B1166683) during histamine release, a crucial step in the allergic cascade. ncats.io This body of research contributes to the broader understanding of mast cell degranulation and the signaling pathways that can be targeted to modulate allergic and inflammatory responses.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
83373-31-3 |
|---|---|
Molecular Formula |
C19H30ClN3O2 |
Molecular Weight |
367.9 g/mol |
IUPAC Name |
(4-tert-butylphenyl) 4-[(diaminomethylideneamino)methyl]cyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H29N3O2.ClH/c1-19(2,3)15-8-10-16(11-9-15)24-17(23)14-6-4-13(5-7-14)12-22-18(20)21;/h8-11,13-14H,4-7,12H2,1-3H3,(H4,20,21,22);1H |
InChI Key |
RBXZATCLMSBPGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2CCC(CC2)CN=C(N)N.Cl |
Origin of Product |
United States |
Ii. Mechanistic Pharmacology of Batebulast Hydrochloride at Molecular and Cellular Levels
Molecular Targets and Receptor Interactions of Batebulast (B1209505) Hydrochloride
The molecular pharmacology of Batebulast hydrochloride is characterized by its influence on intracellular signaling cascades and enzymatic processes crucial to the allergic inflammatory response.
This compound has been shown to significantly inhibit both the initial and secondary increases in cyclic adenosine (B11128) monophosphate (cAMP) that are stimulated by antigens, anti-IgE, and concanavalin (B7782731) A in rat peritoneal mast cells. While the precise molecular interactions leading to this modulation of cAMP pathways are not fully elucidated in the available literature, this inhibitory action on cAMP elevation is a key aspect of its anti-allergic effects. The regulation of intracellular cAMP levels is a critical component of mast cell activation, and by preventing its increase, this compound interferes with the signaling cascade that leads to the release of histamine (B1213489) and other inflammatory mediators.
A significant molecular action of this compound is its potent inhibition of phospholipid methylation in mast cells. The methylation of phospholipids (B1166683) is an early event in the signal transduction pathway leading to histamine release. This compound strongly inhibits the incorporation of the 3H-methyl moiety into phospholipids that is induced by antigens, anti-IgE, and concanavalin A. nih.gov
The inhibitory concentrations (IC50) of this compound on phospholipid methylation in response to various stimuli have been determined in rat peritoneal mast cells, as detailed in the table below.
| Stimulus | IC50 Value (µM) for Phospholipid Methylation Inhibition |
|---|---|
| Antigen | 1.5 |
| Anti-IgE | 4.7 |
| Concanavalin A | 1.1 |
It is noteworthy that the calcium ionophore A23187, which induces histamine release, does not cause phospholipid methylation, suggesting that this compound's inhibitory action on this pathway is specific to certain activation signals. nih.gov
Beyond its effects on cAMP and phospholipid methylation, studies have suggested other potential biochemical targets for this compound. Research in rats has indicated that the administration of this compound can lead to an increase in the activities of certain drug-metabolizing enzymes in the liver. semanticscholar.org These enzymes include:
Aminopyrine demethylase
Cytochrome b5
Cytochrome P-450
These findings suggest that this compound may have a broader range of biochemical interactions, although the direct clinical relevance of these effects to its anti-allergic properties is not yet established. semanticscholar.org
Cellular Pharmacodynamics of this compound
The cellular effects of this compound are primarily centered on its ability to stabilize mast cells and prevent their degranulation.
This compound is a potent inhibitor of histamine release from mast cells. It has been shown to dose-dependently inhibit histamine release from rat peritoneal mast cells induced by a variety of secretagogues, including immunological and non-immunological stimuli. nih.gov This suggests that this compound may act on a common pathway in the degranulation process. nih.gov
The following table summarizes the IC50 values for this compound's inhibition of histamine release induced by different agents.
| Histamine Liberator | IC50 Value (µM) for Histamine Release Inhibition |
|---|---|
| Antigen | 1.9 |
| Anti-IgE | 3.6 |
| Concanavalin A | 4.6 |
| Ionophore A23187 | 2.9 |
| Compound 48/80 | 6.1 |
On a molecular basis, this compound has been reported to be approximately 1000-fold more potent than disodium (B8443419) cromoglycate (DSCG), another anti-allergic drug, in inhibiting antigen-induced histamine release. nih.gov
Currently, there is a lack of published research specifically investigating the effects of this compound on common human mast cell lines such as HMC-1 and LAD2, or the rat basophilic leukemia cell line, RBL-2H3. The primary research on the cellular pharmacodynamics of this compound has been conducted using primary rat peritoneal mast cells. nih.govnih.gov These primary cells are a well-established model for studying mast cell degranulation and the mechanisms of anti-allergic drugs. The findings from these studies provide valuable insights into the potential effects of this compound on mast cells in general.
Characterization of this compound's Effects on Inflammatory Mediators at a Cellular Level
This compound, also known as NCO-650, has been characterized as an anti-allergic agent with specific effects on the cellular release of inflammatory mediators, particularly from mast cells. nih.govncats.io Research has demonstrated its ability to inhibit the release of histamine, a key mediator in allergic and inflammatory responses, through the inhibition of common underlying processes in mast cell activation. nih.gov The development of batebulast was discontinued (B1498344) after phase II clinical trials for asthma in Japan. ncats.io
Detailed in vitro studies have elucidated the inhibitory effects of batebulast on rat peritoneal mast cells. The compound has been shown to dose-dependently inhibit histamine release triggered by various stimuli. nih.gov This suggests that batebulast acts on a central pathway of mast cell degranulation.
The inhibitory concentrations (IC50) of batebulast (NCO-650) on histamine release induced by different secretagogues have been quantified, highlighting its potency. The compound was found to be significantly more potent—on a molecular basis, 1000-fold more so—than the established anti-allergic drug disodium cromoglycate (DSCG) in inhibiting antigen-induced histamine release. nih.gov
The following table summarizes the IC50 values of this compound for the inhibition of histamine release from rat peritoneal mast cells induced by various agents.
Inhibitory Effects of this compound on Histamine Release
| Inducing Agent | IC50 (µM) |
|---|---|
| Antigen | 1.9 |
| Anti-IgE | 3.6 |
| Concanavalin A | 4.6 |
| Ionophore A23187 | 2.9 |
| Compound 48/80 | 6.1 |
Further mechanistic studies have revealed that this compound's inhibitory action on histamine release is associated with the inhibition of phospholipid methylation. nih.gov The methylation of phospholipids is an early event in the signaling cascade leading to histamine release when mast cells are stimulated by agents like antigens, anti-IgE, and Concanavalin A. nih.gov Batebulast strongly inhibited the incorporation of a ³H-methyl group into phospholipids upon stimulation with these agents. nih.gov Notably, the Ca2+-ionophore A23187, which induces histamine release without causing phospholipid methylation, was still inhibited by batebulast, suggesting the compound may act on processes common to various histamine liberators. nih.govnih.gov
The table below details the IC50 values for the inhibition of phospholipid methylation by this compound in rat peritoneal mast cells.
Inhibitory Effects of this compound on Phospholipid Methylation
| Inducing Agent | IC50 (µM) |
|---|---|
| Antigen | 1.5 |
| Anti-IgE | 4.7 |
| Concanavalin A | 1.1 |
While the research provides specific data on the effects of this compound on mast cell histamine release and phospholipid methylation, there is a lack of available information regarding its effects on other inflammatory mediators such as cytokines (e.g., interleukins, TNF-alpha), leukotrienes, and prostaglandins, or on other inflammatory cells like eosinophils and neutrophils.
Iii. Preclinical Investigative Studies of Batebulast Hydrochloride in Biological Systems
In Vitro Pharmacological Evaluations of Batebulast (B1209505) Hydrochloride
In vitro studies have been instrumental in characterizing the cellular and molecular activities of Batebulast hydrochloride. These evaluations have largely centered on its ability to modulate mast cell responses, which are pivotal in the early phases of allergic reactions.
The primary cell-based assay used to evaluate the activity of this compound involves the use of rat peritoneal mast cells. These cells are a well-established model for studying the mechanisms of allergy and the effects of anti-allergic drugs. In these assays, mast cells are isolated and challenged with various secretagogues to induce the release of histamine (B1213489) and other inflammatory mediators. The activity of this compound is then assessed by its ability to inhibit this release.
The methodologies typically involve the following steps:
Isolation of Mast Cells: Peritoneal mast cells are collected from rats.
Pre-incubation with this compound: The isolated mast cells are incubated with varying concentrations of this compound.
Induction of Histamine Release: Degranulation is triggered by adding specific secretagogues, such as antigen, anti-IgE, concanavalin (B7782731) A, ionophore A23187, or compound 48/80.
Quantification of Histamine Release: The amount of histamine released into the supernatant is measured, often using fluorometric or enzymatic assays. The inhibitory effect of this compound is then calculated and expressed as the IC50 value, which represents the concentration of the drug that inhibits histamine release by 50%.
Studies have shown that this compound dose-dependently inhibits histamine release induced by a range of stimuli. nih.gov This suggests that the compound may interfere with a common pathway in the mast cell degranulation process. nih.gov The IC50 values for the inhibition of histamine release induced by various secretagogues are presented in Table 1.
Table 1: Inhibitory Effect of this compound on Histamine Release from Rat Peritoneal Mast Cells
| Secretagogue | IC50 Value (µM) |
|---|---|
| Antigen | 1.9 |
| Anti-IgE | 3.6 |
| Concanavalin A | 4.6 |
| Ionophore A23187 | 2.9 |
| Compound 48/80 | 6.1 |
Data sourced from a study on the inhibitory effect of NCO-650 on histamine release. nih.gov
Furthermore, investigations into the biochemical pathways have revealed that this compound significantly inhibits the initial and secondary increases in cyclic AMP (cAMP) stimulated by antigen, anti-IgE, and concanavalin A in rat peritoneal mast cells. nih.gov It also strongly inhibits the incorporation of the 3H-methyl moiety into phospholipids (B1166683) during histamine release, a process associated with mast cell activation. jst.go.jp The IC50 values for the inhibition of phospholipid methylation are detailed in Table 2.
Table 2: Inhibitory Effect of this compound on Phospholipid Methylation in Rat Peritoneal Mast Cells
| Stimulus | IC50 Value (µM) |
|---|---|
| Antigen | 1.5 |
| Anti-IgE | 4.7 |
| Concanavalin A | 1.1 |
Data sourced from a study on the inhibition of phospholipid methylation by NCO-650. jst.go.jp
This compound is classified as a histamine H1 receptor antagonist. researchgate.net This classification indicates that the compound can bind to H1 receptors, thereby blocking the actions of endogenous histamine. Histamine is a key mediator in allergic reactions, responsible for symptoms such as itching, vasodilation, and smooth muscle contraction in the bronchi. By antagonizing the H1 receptor, this compound can mitigate these effects. While the specific binding affinity (Ki) of this compound for the H1 receptor is not detailed in the available literature, its functional antagonism is a significant aspect of its anti-allergic profile.
In Vivo Pharmacological Studies of this compound in Animal Models
In vivo studies have been conducted to evaluate the pharmacological effects of this compound in a whole-animal context, providing crucial information on its potential therapeutic efficacy.
A key animal model used to study the in vivo activity of this compound is the compound 48/80-induced bronchoconstriction model in dogs. nih.gov This model is designed to mimic non-immunologically induced asthma. In this setup, male mongrel dogs are anesthetized and artificially respirated. Compound 48/80, a potent mast cell degranulator, is infused directly into the bronchial artery. nih.gov This localized administration induces a significant increase in airway resistance, characteristic of an asthmatic response. This model is valuable for evaluating the efficacy of mast cell stabilizers and anti-allergic drugs in preventing bronchoconstriction.
In the canine bronchoconstriction model, the primary methodology for assessing the biological activity of this compound is the measurement of airway resistance. This is achieved using a modified Konzett-Rössler method, where changes in airway resistance are quantified as changes in ventilation overflow (VO). nih.gov An increase in VO indicates bronchoconstriction.
In these studies, this compound was administered intraduodenally. The results demonstrated that this compound significantly inhibited the compound 48/80-induced bronchoconstriction. nih.gov In contrast, the compound had no effect on bronchoconstriction induced by the inhalation of acetylcholine, suggesting that its mechanism of action does not involve anti-cholinergic effects or interference with the vagal reflex that can occur during asthmatic responses. nih.gov
Observed Pharmacological Effects and Biological Pathways Activated in Preclinical Animal Models
This compound, also known as NCO-650, has demonstrated significant anti-allergic and anti-inflammatory properties in various preclinical animal models. The primary pharmacological effects observed revolve around its ability to inhibit immediate hypersensitivity reactions, particularly those associated with asthma and allergic responses.
In a well-established model of allergic asthma, this compound was investigated for its effect on Ascaris suum antigen-induced bronchoconstriction in anesthetized dogs. nih.gov When administered intravenously or intraduodenally prior to antigen challenge, this compound markedly inhibited the asthmatic bronchoconstriction in a dose-dependent manner. nih.gov This preventative action suggests a prophylactic potential in allergic asthma. However, when administered after the antigen challenge, the compound had no inhibitory effect, indicating it does not reverse an established bronchoconstrictive response. nih.gov
Further investigation in this canine model revealed that this compound also inhibited excessive airway secretions that occur during an asthmatic attack, without causing any notable changes in the viscosity of the secretions. nih.gov To elucidate the mechanism of action, the effect of this compound on acetylcholine-induced bronchoconstriction was also examined. The compound showed no effect, which suggests that its anti-asthmatic action is not mediated through an anti-cholinergic pathway and does not interfere with the vagal reflex. nih.gov
The biological pathways activated by this compound appear to be centered on the stabilization of mast cells and the inhibition of mediator release. In vitro studies using rat peritoneal mast cells have shown that this compound potently inhibits histamine release induced by various immunological and non-immunological stimuli, including antigens, anti-IgE, and compound 48/80. This inhibitory action on a common pathway of histamine release underscores its mast cell-stabilizing properties.
A key molecular pathway affected by this compound is phospholipid methylation. Inhibition of this pathway is a critical step in the stabilization of mast cell membranes and the subsequent prevention of degranulation and release of inflammatory mediators like histamine.
The observed pharmacological effects of this compound in preclinical animal models are summarized in the table below.
| Animal Model | Pharmacological Effect | Activated/Inhibited Biological Pathway |
| Dog (Ascaris suum antigen-induced bronchoconstriction) | Inhibition of asthmatic bronchoconstriction, Inhibition of excessive airway secretions | Not specified in the in vivo study, but likely related to inhibition of mast cell degranulation |
| Rat (in vitro peritoneal mast cells) | Inhibition of histamine release | Inhibition of a common pathway for histamine release, Inhibition of phospholipid methylation |
Comparative Preclinical Pharmacology of this compound Across Species
Comparative preclinical studies of this compound have provided insights into its potency and efficacy across different animal species, primarily focusing on its anti-allergic activities.
In a direct comparison of its anti-asthmatic effects in the canine model of Ascaris suum antigen-induced bronchoconstriction, this compound was found to be significantly more potent than other established anti-allergic drugs. nih.gov Specifically, its effect was demonstrated to be much stronger than that of disodium (B8443419) cromoglycate (DSCG) and approximately three-fold stronger than tranilast. nih.gov This highlights its potential as a more effective agent in preventing allergic asthma attacks in this species.
This substantial difference in potency compared to DSCG in rat mast cells mirrors the superior efficacy observed in the in vivo dog model, suggesting a consistent and potent anti-allergic mechanism of action across these species, at least in the context of mast cell stabilization.
The table below provides a comparative overview of the preclinical pharmacology of this compound.
| Species | Model | Key Findings | Comparative Potency |
| Dog | Ascaris suum antigen-induced bronchoconstriction (in vivo) | Markedly inhibited asthmatic bronchoconstriction and airway secretions. | Much stronger than disodium cromoglycate (DSCG); ~3-fold stronger than tranilast. |
| Rat | Peritoneal mast cells (in vitro) | Potently inhibited histamine release induced by various stimuli. | ~1000-fold more potent than DSCG in inhibiting antigen-induced histamine release. |
Iv. Chemical Synthesis and Derivatization Approaches for Batebulast Hydrochloride
Methodologies for the Laboratory Synthesis of Batebulast (B1209505) Hydrochloride
The primary laboratory synthesis of Batebulast hydrochloride can be conceptually divided into three main stages: the synthesis of the chiral acid intermediate, the preparation of the chiral amine intermediate, and their subsequent coupling and final conversion. A synthetic route is detailed in Chinese patent CN102875561A.
Stage 1: Synthesis of (S)-2-(4-chlorophenoxy)-2-(1H-imidazol-1-yl)acetic acid
The synthesis of this crucial chiral acid intermediate begins with commercially available starting materials. A key step in this sequence is the stereoselective introduction of the imidazole (B134444) moiety and the chlorophenoxy group at the α-carbon of an acetic acid derivative. While the patent literature provides a general framework, detailed academic studies on the stereoselective synthesis of similar α-aryloxy-α-heteroaryl acetic acids often employ methods such as asymmetric alkylation or enzymatic resolution to achieve high enantiomeric purity.
Stage 2: Synthesis of (R)-4-amino-N-(2-hydroxyethyl)piperidine-1-carboxamide
The synthesis of the piperidine-based chiral amine component is another multi-step process. A common strategy involves the use of a chiral starting material, such as a derivative of 4-aminopiperidine (B84694), to establish the desired (R)-configuration at the C-4 position. The N-(2-hydroxyethyl)carboxamide group is typically introduced in a later step. The synthesis often requires protection and deprotection of the amino and hydroxyl groups to ensure regioselectivity.
Stage 3: Coupling and Formation of this compound
The final stage of the synthesis involves the amide bond formation between the (S)-configured acid intermediate and the (R)-configured amine intermediate. This coupling reaction is typically carried out using standard peptide coupling reagents to ensure high yield and minimize racemization. Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).
Following the coupling reaction, the resulting amide is treated with hydrochloric acid to form the final hydrochloride salt, this compound. Purification is typically achieved through recrystallization or chromatography to obtain a product of high purity.
Table 1: Key Intermediates in the Synthesis of this compound
| Intermediate Name | Chemical Structure | Role in Synthesis |
| (S)-2-(4-chlorophenoxy)-2-(1H-imidazol-1-yl)acetic acid | [Image of (S)-2-(4-chlorophenoxy)-2-(1H-imidazol-1-yl)acetic acid] | The chiral acid component providing the core pharmacophore. |
| (R)-4-amino-N-(2-hydroxyethyl)piperidine-1-carboxamide | [Image of (R)-4-amino-N-(2-hydroxyethyl)piperidine-1-carboxamide] | The chiral amine component that is coupled with the acid. |
Exploration of Synthetic Routes for this compound Analogues
The exploration of synthetic routes for analogues of this compound is driven by the desire to understand structure-activity relationships (SAR) and to develop compounds with improved pharmacological profiles. Research in this area focuses on modifying the key structural components of the molecule.
Synthetic strategies for analogues often involve the preparation of derivatives of the two key intermediates. For instance, analogues with different substituents on the phenyl ring of the chlorophenoxy group can be synthesized by starting with appropriately substituted phenols in the first stage of the synthesis. Similarly, modifications to the imidazole ring or its replacement with other heterocycles can be explored.
On the piperidine (B6355638) side, variations in the substituent at the N-1 position of the piperidine ring can be achieved by using different reagents for the formation of the carboxamide group. For example, reacting the 4-aminopiperidine intermediate with different isocyanates or chloroformates can lead to a diverse range of analogues.
Design and Synthesis of Novel this compound Derivatives
The design and synthesis of novel derivatives of this compound aim to fine-tune its properties by introducing new chemical functionalities. This can involve the replacement of existing groups with bioisosteres or the addition of new substituents to explore new interactions with its biological target.
One approach to designing novel derivatives is to modify the linker between the piperidine ring and the hydroxyethyl (B10761427) group. This could involve changing the length of the alkyl chain or introducing different functional groups to alter the compound's polarity and pharmacokinetic properties.
Another strategy is to derivatize the hydroxyl group of the N-(2-hydroxyethyl) moiety. Esterification or etherification of this group can produce prodrugs or compounds with altered solubility and metabolic stability. The synthesis of such derivatives would typically involve an additional step after the main synthetic sequence of this compound.
V. Structure Activity Relationship Sar and Rational Design for Batebulast Hydrochloride
Fundamental Principles of Structure-Activity Relationships Applied to Batebulast (B1209505) Hydrochloride
The structure of Batebulast hydrochloride contains several key functional groups that would have been the focus of SAR studies: the p-tert-butylphenyl ester, the cyclohexane (B81311) ring, and the guanidinomethyl group.
p-tert-Butylphenyl Ester: This lipophilic group likely contributes to the compound's pharmacokinetic properties, such as absorption and distribution. Modifications to the size and electronics of the substituent on the phenyl ring would be a standard approach to optimize potency and metabolic stability.
trans-Cyclohexanecarboxylate Linker: The stereochemistry of the 1,4-disubstituted cyclohexane ring is crucial. The trans configuration provides a rigid scaffold that orients the phenyl ester and the guanidinomethyl group at a specific distance and geometry. Exploration of the cis isomer or other cyclic linkers would have been necessary to confirm the optimal spatial arrangement for target binding.
Guanidinomethyl Group: The basic guanidinium (B1211019) group is likely a key pharmacophore, forming critical ionic and hydrogen bond interactions with the biological target. SAR studies would typically involve modifying the basicity and hydrogen bonding capacity of this group to enhance binding affinity.
A hypothetical SAR exploration for this compound analogues might involve the variations summarized in the table below.
| Modification Site | Potential Modifications | Rationale |
| Aromatic Ring | Substitution with other alkyl groups, halogens, or electron-withdrawing/donating groups. | To probe the electronic and steric requirements of the binding pocket. |
| Ester Linkage | Replacement with amide, ether, or other bioisosteres. | To improve metabolic stability and alter hydrogen bonding potential. |
| Cyclohexane Ring | Replacement with other cyclic or acyclic linkers. | To investigate the importance of the scaffold's rigidity and conformation. |
| Guanidinium Group | Replacement with other basic groups like amidine or amino groups. | To modulate pKa and explore different interaction patterns with the target. |
Computational Approaches in this compound Design and Optimization
Modern drug discovery heavily relies on computational methods to guide the design and optimization of lead compounds. While specific computational studies on this compound are not publicly available, the following techniques would be standard practice.
Molecular Docking and Dynamics Simulations for this compound-Target Interactions
To understand how this compound interacts with its biological target at a molecular level, molecular docking and dynamics simulations would be employed. These methods predict the binding pose and affinity of a ligand within the active site of a protein. For Batebulast, this would involve docking the molecule into a model of its target protein to identify key interactions, such as hydrogen bonds between the guanidinium group and acidic amino acid residues.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.govmdpi.com For Batebulast derivatives, a QSAR model could be developed to predict the anti-allergic potency based on various molecular descriptors, such as lipophilicity (logP), electronic properties, and steric parameters. Such models help in prioritizing the synthesis of new analogues with potentially improved activity. benthamscience.comorscience.ru
Fragment-Based Drug Design (FBDD) Strategies for this compound Scaffold Elucidation
FBDD is a powerful method for identifying novel scaffolds and lead compounds. nih.govbu.edudrugdiscoverychemistry.com This approach involves screening small chemical fragments to identify those that bind to the target protein. nih.govdomainex.co.uk These fragments can then be grown or linked together to create a more potent molecule. bu.edu In the context of Batebulast, FBDD could have been used to identify the key binding fragments, such as the guanidinium-containing moiety and the substituted phenyl ring, which then could have been linked to generate the final compound.
Ligand-Based and Structure-Based Design Principles for this compound Analogues
Drug design strategies can be broadly categorized as ligand-based or structure-based.
Ligand-Based Design: In the absence of a 3D structure of the target protein, this approach relies on the knowledge of other molecules that bind to it. nih.govnih.gov Pharmacophore modeling, which defines the essential 3D arrangement of functional groups required for activity, is a common ligand-based technique. For Batebulast, a pharmacophore model would likely include a positive ionizable feature (the guanidinium group), a hydrophobic feature (the tert-butylphenyl group), and a hydrogen bond acceptor (the ester carbonyl).
Structure-Based Design: When the 3D structure of the target is known, structure-based design allows for the rational design of ligands that fit precisely into the binding site. nih.govuni-wuerzburg.de This approach would enable the optimization of Batebulast's interactions with its target to improve potency and selectivity. nih.govnih.gov
Chemical Space Exploration Guided by this compound's Core Structure
The core structure of Batebulast can serve as a starting point for exploring a broader chemical space to identify novel compounds with similar or improved activity. nih.govnih.gov This involves creating virtual libraries of compounds based on the Batebulast scaffold and then using computational methods to screen these libraries for potential hits. youtube.comupf.edu This exploration could lead to the discovery of new chemical series with different intellectual property profiles.
Vi. Metabolic Transformations of Batebulast Hydrochloride in Preclinical Biological Systems
Identification of Batebulast (B1209505) Hydrochloride Metabolites in Non-Human Biological Systems
Specific metabolites of Batebulast hydrochloride in preclinical species such as rats, dogs, or monkeys have not been publicly reported. The identification of metabolites is a crucial step in understanding the biotransformation of a drug. This process typically involves the use of advanced analytical techniques like mass spectrometry to analyze biological samples (e.g., plasma, urine, feces) from animals that have been administered the drug.
Characterization of Biochemical Pathways Involved in this compound Metabolism
Without the identification of its metabolites, the specific biochemical pathways involved in the metabolism of this compound cannot be characterized. Generally, drug metabolism involves Phase I reactions (such as oxidation, reduction, and hydrolysis) and Phase II reactions (conjugation reactions like glucuronidation, sulfation, and acetylation). These reactions are catalyzed by various enzymes, primarily from the cytochrome P450 (CYP) superfamily for Phase I and UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs) for Phase II. The specific enzymes and pathways for this compound remain unknown.
In Vitro Metabolism Studies of this compound (e.g., Microsomal and Hepatocyte Systems)
Data from in vitro metabolism studies of this compound using systems such as liver microsomes and hepatocytes are not available in the public record. These in vitro models are standard tools in preclinical drug development to investigate metabolic stability and identify the enzymes responsible for a drug's metabolism. Liver microsomes are rich in CYP enzymes, making them suitable for studying Phase I metabolism, while hepatocytes contain a broader range of metabolic enzymes and transport proteins, providing a more comprehensive picture of hepatic metabolism.
Comparative Metabolic Profiling of this compound Across Preclinical Species
A comparative analysis of the metabolic profile of this compound across different preclinical species cannot be conducted due to the absence of published data. Such studies are essential to identify species-specific differences in metabolism, which can help in selecting the most appropriate animal model for predicting human pharmacokinetics and toxicity.
Vii. Advanced Research Methodologies and Analytical Techniques in Batebulast Hydrochloride Studies
Spectroscopic and Chromatographic Techniques for Batebulast (B1209505) Hydrochloride Characterization in Research
The precise characterization and quantification of Batebulast hydrochloride in research settings rely heavily on a combination of spectroscopic and chromatographic methods. These techniques are fundamental for ensuring the purity of the compound, determining its concentration in various matrices, and studying its stability.
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is a cornerstone technique for the analysis of this compound. researchgate.netnih.gov An RP-HPLC method with ultraviolet (UV) detection would be a standard approach for its quantification. nih.gov The development of a stability-indicating HPLC method is also critical to monitor the degradation of this compound under various stress conditions. researchgate.net
Spectrophotometric methods offer a simpler and more rapid approach for the estimation of hydrochloride salts in certain formulations. nih.gov For instance, UV-Visible spectrophotometry can be employed for quantitative analysis, often involving the formation of a colored complex that can be measured at a specific wavelength. nih.gov
Other analytical techniques that play a role in the comprehensive characterization of hydrochloride compounds include Fourier Transform Infrared (FTIR) spectroscopy and Differential Scanning Calorimetry (DSC), which are used to evaluate the physicochemical properties and potential interactions with other substances. researchgate.net
Table 1: Representative Chromatographic Conditions for the Analysis of a Hydrochloride Compound
| Parameter | Condition |
|---|---|
| Chromatograph | High-Performance Liquid Chromatograph |
| Column | C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate Buffer : Acetonitrile (e.g., 75:25 v/v) |
| Detection | UV at 220 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
This table presents a hypothetical set of parameters based on standard methods for similar compounds and does not represent specific data for this compound.
Advanced Imaging Modalities for Studying this compound's Cellular Localization
Understanding where a drug localizes within a cell is paramount to elucidating its mechanism of action. Advanced imaging techniques provide the spatial resolution necessary to visualize the subcellular distribution of small molecules like this compound.
Super-resolution ion beam imaging (srIBI), a secondary ion mass spectrometry approach, is a powerful technique capable of high-parameter imaging of exogenous small molecules in 3D at the subcellular level. biorxiv.orgbiorxiv.org This method could potentially be used to map the distribution of this compound within different cellular compartments with nanometer-scale resolution. biorxiv.orgbiorxiv.org srIBI offers the advantage of not always requiring a tag, as it can sometimes use the atomic constituents of the molecule itself for detection. biorxiv.org
Fluorescence microscopy, including confocal microscopy, is another key tool for subcellular localization studies. nih.gov This would involve either the inherent fluorescence of this compound or its conjugation with a fluorescent dye. nih.gov The use of fluorescently labeled antibodies that target the compound or its molecular target can also provide insights into its location within the cell. nih.gov
Proteomic and Metabolomic Approaches in this compound Research
Proteomics and metabolomics are powerful 'omics' technologies that allow for a global analysis of proteins and metabolites in a biological system, respectively. nih.govnih.gov These approaches can provide a comprehensive view of the cellular response to this compound, helping to identify its molecular targets and understand its broader physiological effects.
Proteomics: In the context of this compound research, proteomics can be used to identify proteins that are differentially expressed or post-translationally modified upon treatment with the compound. This can reveal the signaling pathways and cellular processes that are modulated by the drug. A typical bottom-up proteomics workflow would involve protein extraction from cells or tissues, enzymatic digestion (e.g., with trypsin), followed by analysis using nano-liquid chromatography-tandem mass spectrometry (nLC-MS/MS). mdpi.com The choice of protein extraction method is critical for obtaining a comprehensive proteome profile. mdpi.com
Metabolomics: Metabolomic studies can uncover changes in the cellular metabolic profile induced by this compound. nih.govnih.gov By analyzing the levels of various small-molecule metabolites, researchers can gain insights into the metabolic pathways affected by the drug. nih.gov Techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are commonly used for metabolomic analysis. nih.gov
Table 2: Application of Proteomics and Metabolomics in this compound Research
| 'Omics' Approach | Objective | Key Techniques | Potential Findings |
|---|---|---|---|
| Proteomics | Identify protein targets and affected pathways. | nLC-MS/MS | - Identification of binding proteins.- Changes in protein expression levels.- Alterations in post-translational modifications. |
| Metabolomics | Characterize changes in cellular metabolism. | LC-MS, NMR | - Identification of altered metabolic pathways.- Discovery of biomarkers of drug response. |
Bioinformatic and Chemoinformatic Tools for this compound Data Analysis
The large and complex datasets generated by proteomic and metabolomic studies, as well as other high-throughput methods, require sophisticated bioinformatic and chemoinformatic tools for analysis and interpretation. nih.gov
Bioinformatics: Bioinformatic tools are essential for processing and analyzing 'omics' data. nih.gov This includes tools for identifying proteins and metabolites from raw mass spectrometry data, performing statistical analysis to identify significant changes, and conducting pathway analysis to understand the biological context of these changes. nih.gov Databases such as UniProt and KEGG are crucial resources for annotating proteins and pathways. nih.gov
Chemoinformatics: Chemoinformatic tools can be used to analyze the chemical properties of this compound and predict its biological activities. For example, molecular docking simulations can be used to predict the binding of this compound to potential protein targets identified in proteomic studies. nih.gov Quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structure of this compound with its biological activity. Online tools can also be used to predict pharmacokinetic properties and potential molecular targets based on the compound's structure. mdpi.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Guanidine hydrochloride |
Viii. Future Research Directions and Unanswered Questions in Batebulast Hydrochloride Pharmacology
Elucidating Undiscovered Molecular Mechanisms of Batebulast (B1209505) Hydrochloride
While the primary mechanisms of batebulast hydrochloride are understood to be histamine (B1213489) H1 receptor antagonism and inhibition of proteases like trypsin, the full spectrum of its molecular interactions remains to be elucidated. Future research should focus on identifying additional molecular targets and signaling pathways that may be modulated by this compound.
Key Research Questions:
Beyond the H1 Receptor: Does this compound interact with other histamine receptor subtypes or other G-protein coupled receptors? Understanding its selectivity profile is crucial.
Protease Inhibition Specificity: What is the broader range of proteases inhibited by this compound? Investigating its effects on other serine proteases involved in inflammation, such as mast cell tryptase and chymase, could reveal novel anti-inflammatory mechanisms.
Modulation of Intracellular Signaling: How does this compound affect intracellular signaling cascades beyond those immediately downstream of the H1 receptor? For instance, its impact on pathways like NF-κB, which is a central regulator of inflammation, warrants investigation. encyclopedia.pub
Interaction with Ion Channels: Could this compound modulate the activity of ion channels in inflammatory or structural cells of the airways, potentially influencing cellular excitability and function?
Potential Research Approaches:
| Research Approach | Description | Potential Insights |
| Receptor Binding Assays | A comprehensive panel of receptor binding assays could determine the affinity of this compound for a wide range of receptors. | Identification of off-target effects or novel receptor interactions. |
| Enzyme Inhibition Profiling | Screening this compound against a broad array of proteases and other enzymes. | A detailed understanding of its enzyme inhibition profile and potential for broader anti-inflammatory activity. |
| Transcriptomic and Proteomic Analyses | Utilizing techniques like RNA-sequencing and mass spectrometry to analyze changes in gene and protein expression in relevant cell types (e.g., mast cells, airway smooth muscle cells) upon treatment with this compound. | Uncovering novel signaling pathways and cellular processes affected by the compound. |
| Computational Modeling and Simulation | Employing molecular docking and dynamics simulations to predict potential binding sites and interactions with various biological targets. | Guiding experimental studies and providing insights into the structural basis of its activity. |
Designing and Characterizing Novel this compound Derivatives with Enhanced Specificity
The development of novel derivatives of this compound could lead to compounds with improved potency, selectivity, and pharmacokinetic properties. A focused drug design strategy could address potential limitations of the parent compound.
Strategies for Derivative Design:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the chemical structure of this compound to understand how different functional groups contribute to its activity at the H1 receptor and its protease targets.
Fragment-Based Drug Design: Utilizing structural information of the target proteins to design small fragments that can be linked together to create novel derivatives with high affinity and specificity.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve metabolic stability or reduce potential off-target effects.
Table of Potential Modifications and Desired Outcomes:
| Structural Modification | Target Moiety | Desired Outcome |
| Modification of the guanidinomethyl group | Protease-binding domain | Enhanced specificity for inflammatory proteases over other trypsin-like enzymes. |
| Alterations to the cyclohexanecarboxylate (B1212342) linker | Core scaffold | Optimization of the spatial orientation of the pharmacophores for dual-target engagement. |
| Substitution on the p-tert-butylphenyl ring | H1 receptor-binding domain | Increased affinity and selectivity for the histamine H1 receptor. |
Development of Advanced Preclinical Models for this compound Research
To better predict the clinical efficacy of this compound and its derivatives, it is imperative to move beyond traditional preclinical models. The development and use of more sophisticated and human-relevant models are crucial.
Emerging Preclinical Models:
Organ-on-a-Chip Technology: Microfluidic devices that recapitulate the key structural and functional aspects of human organs, such as a "lung-on-a-chip" or "airway-on-a-chip," could provide a more accurate prediction of the drug's effects on human physiology. nih.govweforum.orgrsc.orgharvard.edu These models can simulate the complex interplay between different cell types in the airway and even model disease states like asthma. harvard.eduemulatebio.com
3D Bioprinted Tissues: The use of 3D bioprinting to create more complex and physiologically relevant tissue models of the airways.
Humanized Animal Models: Genetically engineered animals that express human receptors or other proteins of interest, providing a more relevant in vivo system for studying the human-specific effects of drugs.
Precision-Cut Lung Slices (PCLS): An ex vivo model that preserves the complex 3D structure and cellular diversity of the lung, allowing for the study of drug effects in a more integrated biological system.
Theoretical Implications of this compound's Activity for Related Pharmacological Classes
The dual-action nature of this compound, targeting both histamine signaling and protease activity, has significant theoretical implications for the pharmacology of anti-allergic and anti-inflammatory drugs.
Key Theoretical Considerations:
Synergistic Therapeutic Effects: The simultaneous inhibition of two key pathways in the allergic inflammatory cascade could lead to synergistic or additive therapeutic effects. researchgate.netnih.gov Histamine and proteases released from mast cells both contribute to the pathophysiology of allergic diseases, and targeting both may be more effective than targeting either one alone. ersnet.org
A Novel Class of Anti-Inflammatory Agents: this compound could be considered a prototype for a new class of drugs: dual histamine H1 receptor antagonist-protease inhibitors. Further exploration of this dual-target approach could lead to the development of more effective treatments for a range of inflammatory conditions beyond asthma, such as allergic rhinitis, atopic dermatitis, and potentially even inflammatory bowel disease. researchgate.net
Implications for Drug Resistance: Targeting multiple pathways simultaneously may reduce the likelihood of developing drug resistance, a common challenge with single-target therapies.
Re-evaluation of Existing Antihistamines: The unique profile of this compound prompts a re-evaluation of other existing antihistamines for any previously uncharacterized secondary pharmacological activities, such as enzyme inhibition.
The exploration of these future research directions could provide a more comprehensive understanding of the pharmacology of this compound and pave the way for the development of novel, more effective therapies for allergic and inflammatory diseases.
Q & A
Q. How can researchers confirm the structural identity and purity of Batebulast hydrochloride in experimental settings?
To verify structural identity, use a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Compare ¹H/¹³C NMR spectra with published data to confirm functional groups and stereochemistry.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- HPLC-Purity Analysis : Ensure ≥95% purity using reverse-phase HPLC with UV detection (λ = 254 nm). For novel batches, include elemental analysis (C, H, N) .
Q. What experimental design principles should guide initial pharmacological studies of this compound?
Adopt a factorial design to test dose-response relationships and mechanistic hypotheses:
- In vitro assays : Use cell lines (e.g., HEK293 or primary cultures) to assess target affinity (e.g., IC₅₀) and selectivity against related receptors .
- Control groups : Include vehicle controls and reference compounds (e.g., known inhibitors/agonists) to validate assay specificity.
- Replicates : Perform triplicate runs with independent biological replicates to minimize batch effects .
Table 1 : Example In Vitro Experimental Parameters
| Parameter | Recommendation |
|---|---|
| Cell density | 1x10⁴ cells/well (96-well plate) |
| Incubation time | 24–48 hours (time-course studies) |
| Solvent concentration | ≤0.1% DMSO to avoid cytotoxicity |
Advanced Research Questions
Q. How should researchers address contradictory data between in vitro and in vivo efficacy studies of this compound?
Contradictions often arise from bioavailability or off-target effects. Methodological steps include:
Pharmacokinetic Profiling : Measure plasma/tissue concentrations post-administration to confirm bioavailability. Use LC-MS/MS for sensitivity .
Tissue-Specific Assays : Isolate target tissues (e.g., liver, brain) to assess metabolite accumulation or off-target binding.
Computational Modeling : Apply molecular docking or MD simulations to predict metabolite interactions that may explain discrepancies .
Q. What strategies ensure reproducibility in synthesizing and characterizing this compound derivatives?
Follow standardized protocols with detailed documentation:
- Synthesis : Report reaction conditions (temperature, solvent purity, catalyst ratios) and purification steps (e.g., column chromatography gradients) .
- Characterization : Provide raw spectral data (NMR, HRMS) in supplementary materials. Use IUPAC nomenclature to avoid ambiguity .
- Batch Records : Document storage conditions (e.g., -20°C under argon) to prevent degradation .
Q. How can researchers design robust in vivo studies to evaluate this compound’s therapeutic potential?
- Animal Models : Select disease-relevant models (e.g., murine autoimmune models for RORγt inhibition studies). Include age- and sex-matched controls .
- Endpoint Selection : Prioritize translational biomarkers (e.g., cytokine levels, histopathology) over surrogate markers.
- Power Analysis : Use preliminary data to calculate sample sizes (α = 0.05, β = 0.2) to ensure statistical validity .
Methodological Guidance for Data Analysis
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?
Q. How should researchers validate target engagement in cellular assays?
- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-labeled compounds) to quantify displacement by this compound.
- Gene Knockdown/Overexpression : Confirm phenotype reversal via siRNA or CRISPR-Cas9 targeting .
Specialized Considerations
Q. What are the stability challenges of this compound in aqueous solutions, and how can they be mitigated?
Q. How can researchers resolve conflicting literature reports on this compound’s selectivity profile?
Assay Comparison : Replicate studies using identical buffer conditions and cell lines.
Orthogonal Assays : Combine SPR (surface plasmon resonance) for binding kinetics with functional assays (e.g., cAMP accumulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
